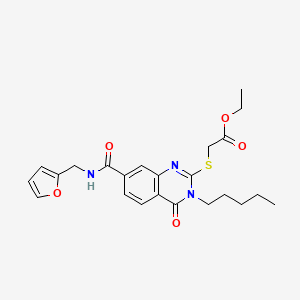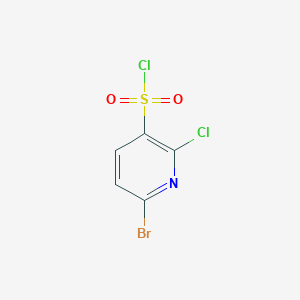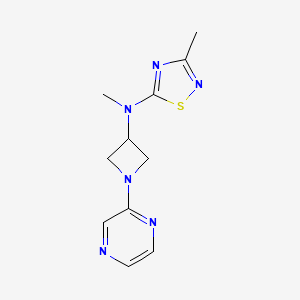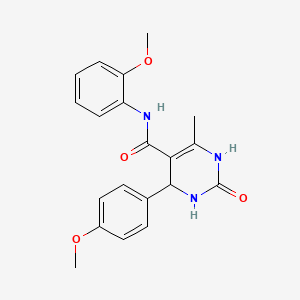![molecular formula C12H9F3O2 B2925465 2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2381248-00-4](/img/structure/B2925465.png)
2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular weight of 242.2 . It is a type of fluoro-bicyclo[1.1.1]pentane .
Synthesis Analysis
The synthesis of this compound involves a practical scalable approach to fluoro-bicyclo[1.1.1]pentanes . The synthesis process involves a one-pot process through cyclopropanation to afford a 3-aryl bicyclo[1.1.0]butane, followed by reaction with difluorocarbene in the same reaction flask .Molecular Structure Analysis
The molecular structure of this compound includes a bicyclo[1.1.1]pentane skeleton . The bridge-fluorination of the compound significantly influences its acidity .Chemical Reactions Analysis
The chemical reactions involving this compound include decarboxylative functionalization . This is the first successful decarboxylative coupling of BCP-F2 building blocks reported via photoredox mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied . The bridge-fluorination of the compound significantly increased its acidity .Applications De Recherche Scientifique
Medicinal Chemistry: Drug Design and Synthesis
The bicyclic structure of this compound is structurally similar to the phenyl ring, a common motif in drug molecules. Its incorporation into drug design can lead to compounds with enhanced pharmacokinetic properties . For instance, replacing the fluorophenyl ring in anti-inflammatory drugs with this bicyclic scaffold has shown promising results .
Material Science: Development of Fluorinated Materials
Fluorinated organic compounds are pivotal in creating materials with special properties, such as increased resistance to solvents and thermal stability. The difluoro and fluorophenyl groups in this compound could be exploited to develop new materials with unique characteristics .
Chemical Synthesis: Building Blocks for Organic Molecules
This compound can serve as a versatile building block for the synthesis of complex organic molecules. Its rigid structure can impart stability to the resulting molecules, making it a valuable addition to synthetic chemists’ toolkit .
Supramolecular Chemistry: Host-Guest Systems
The rigid and well-defined three-dimensional shape of this compound makes it a potential candidate for creating host-guest systems in supramolecular chemistry, which could be used for molecular recognition and catalysis .
Analytical Chemistry: Fluorine NMR Studies
Due to the presence of fluorine atoms, this compound can be used in fluorine NMR (nuclear magnetic resonance) studies to explore the electronic environment in fluorinated systems, which is beneficial for understanding the behavior of fluorinated drugs in biological systems .
Biochemistry: Enzyme Inhibition Studies
The structural similarity of this compound to phenyl rings, which are often found in bioactive molecules, makes it a potential candidate for studying enzyme inhibition. It could be used to design inhibitors that mimic the transition state or the substrate .
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that fluoro-substituted bicyclo[111]pentanes (F-BCPs) have been incorporated into the structure of various drugs, replacing the phenyl ring . This suggests that the compound may interact with its targets in a similar manner to these drugs, potentially leading to changes in the target’s function or activity.
Biochemical Pathways
The use of f-bcps in drug design has been shown to improve the physicochemical properties of the resulting compounds . This suggests that the compound may influence biochemical pathways by modulating the activity of its targets, leading to downstream effects on cellular processes.
Pharmacokinetics
Increasing the fraction of sp3-hybridised carbon atoms in a drug molecule has been found to enhance its potency, selectivity, and pharmacokinetic profile . As such, the bicyclo[1.1.1]pentane (BCP) scaffold in this compound, which is rich in sp3-hybridised carbon atoms, may contribute to its bioavailability.
Result of Action
The use of f-bcps in drug design has been shown to improve the activity and physicochemical properties of the resulting compounds . This suggests that the compound may have beneficial effects at the molecular and cellular level.
Propriétés
IUPAC Name |
2,2-difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2/c13-8-3-1-7(2-4-8)10-5-11(6-10,9(16)17)12(10,14)15/h1-4H,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRESOFSDEKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(F)F)C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2925382.png)


![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2925386.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2925391.png)

![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)
![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)
![(Z)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2925399.png)
![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)


